Fingolimod Impurity 13

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Treatment of Multiple Sclerosis

Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .

Bioavailability Evaluation

The analytical method described in a study can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .

Pharmacological Effects

The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .

Inhibitory Effects on Enzymes

In addition to exerting inhibitory effects on sphingolipid pathway enzymes, fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .

Activation of Protein Phosphatase

Fingolimod activates protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes .

Induction of Apoptosis and Autophagy

Fingolimod induces apoptosis and autophagy, which are crucial processes in cell death and survival .

作用機序

Target of Action

Fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) on lymphocytes, which are a type of blood cell involved in the immune system . The active metabolite of Fingolimod, known as Fingolimod-phosphate, binds to these receptors .

Mode of Action

Fingolimod acts by modulating the sphingosine 1-phosphate receptors. Once lymphocytes have bound to Fingolimod, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This prevents the lymphocytes from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It is a structural analogue of sphingosine and undergoes phosphorylation by sphingosine kinase 2 to form Fingolimod phosphate . This compound then binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and Fingolimod phosphate have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod has several molecular and cellular effects. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) . Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Action Environment

The action, efficacy, and stability of Fingolimod can be influenced by various environmental factors. For instance, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex or ethnicity on the pharmacokinetics of Fingolimod have been observed .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Fingolimod Impurity 13 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-aminobenzonitrile", "2,4-dichlorobenzaldehyde", "1,3-propanediamine", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dichlorophenyl)acetonitrile\n2-aminobenzonitrile and 2,4-dichlorobenzaldehyde are mixed in ethanol and refluxed for several hours. The resulting product is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)acetonitrile.", "Step 2: Synthesis of 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)acetonitrile is reacted with 1,3-propanediamine in ethanol under reflux. The mixture is then filtered and washed with water to obtain 2-(2,4-dichlorophenyl)ethylamine.", "Step 3: Synthesis of methyl 2-(2,4-dichlorophenyl)ethylamine\n2-(2,4-dichlorophenyl)ethylamine is reacted with methyl iodide in acetic acid under reflux. The resulting product is then washed with water and dried to obtain methyl 2-(2,4-dichlorophenyl)ethylamine.", "Step 4: Synthesis of Fingolimod Impurity 13\nMethyl 2-(2,4-dichlorophenyl)ethylamine is reacted with sodium hydroxide in water under reflux. The resulting product is then filtered and washed with water to obtain Fingolimod Impurity 13." ] } | |

CAS番号 |

882691-14-7 |

製品名 |

Fingolimod Impurity 13 |

分子式 |

C21H35NO3 |

分子量 |

349.51 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Benzenebutanoic acid, α-amino-α-(hydroxymethyl)-4-octyl-, ethyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

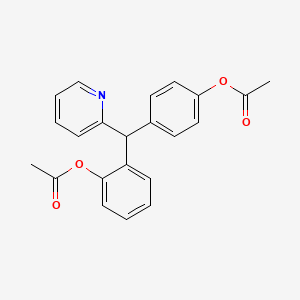

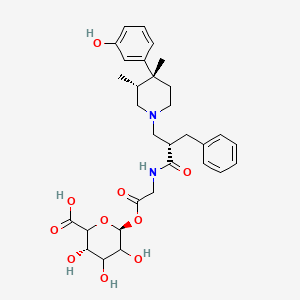

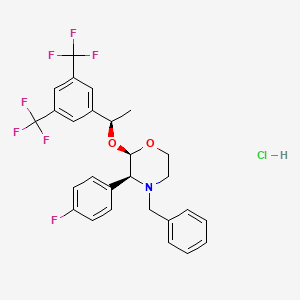

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)